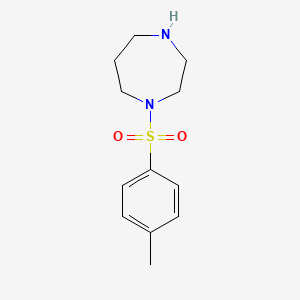
1-(4-メチルフェニル)スルホニル-1,4-ジアゼパン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)sulfonyl-1,4-diazepane is an organic compound with the molecular formula C12H18N2O2S It belongs to the class of sulfonyl diazepanes, which are characterized by a sulfonyl group attached to a diazepane ring
科学的研究の応用
1-(4-Methylphenyl)sulfonyl-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a pharmacophore in drug design.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)sulfonyl-1,4-diazepane can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 1,4-diazepane. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-Methylphenyl)sulfonyl-1,4-diazepane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions: 1-(4-Methylphenyl)sulfonyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The diazepane ring can be reduced under specific conditions to form secondary amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: Various sulfonamide derivatives.
作用機序
The mechanism of action of 1-(4-Methylphenyl)sulfonyl-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The diazepane ring may interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 1-(4-Chlorophenyl)sulfonyl-1,4-diazepane
- 1-(4-Nitrophenyl)sulfonyl-1,4-diazepane
- 1-(4-Methoxyphenyl)sulfonyl-1,4-diazepane
Comparison: 1-(4-Methylphenyl)sulfonyl-1,4-diazepane is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
生物活性
1-(4-Methylphenyl)sulfonyl-1,4-diazepane is an organic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound features a diazepane ring and sulfonyl group, which facilitate interactions with various biological macromolecules, influencing enzyme activity and receptor binding. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
The biological activity of 1-(4-Methylphenyl)sulfonyl-1,4-diazepane is primarily attributed to its sulfonyl group , which forms strong interactions with proteins, potentially inhibiting their function. The diazepane ring may interact with specific receptors or enzymes, modulating their activity. These interactions are crucial for understanding the compound's therapeutic applications.
Biological Activities
Research indicates that compounds similar to 1-(4-Methylphenyl)sulfonyl-1,4-diazepane exhibit significant pharmacological properties. Notable activities include:
- Antineoplastic Activity : Similar compounds have shown potent in vivo antineoplastic effects and in vitro cytotoxicity against various cancer cell lines. For example, a related compound demonstrated significant inhibition of nucleic acid synthesis in leukemic cells, leading to cell death through DNA fragmentation .
- Enzyme Inhibition : The sulfonyl groups in diazepane derivatives can inhibit key regulatory enzymes involved in metabolic pathways. For instance, the inhibition of purine pathway enzymes leads to reduced RNA and DNA synthesis .
Case Study 1: Cytotoxicity in Cancer Cells
A study investigated the effects of a structurally related compound on Tmolt3 leukemic cells. The compound inhibited purine pathway enzymes, resulting in decreased nucleic acid synthesis and significant cytotoxicity. This suggests a potential mechanism for its antitumor effects through the modulation of metabolic pathways .
Case Study 2: Anticoagulant Properties
Another study focused on novel 1,4-diazepane derivatives as inhibitors of Factor Xa, a critical target in coagulation pathways. One derivative exhibited an IC50 value of 6.8 nM, demonstrating strong antithrombotic activity without prolonging bleeding time . This highlights the therapeutic potential of diazepane derivatives in managing thrombotic disorders.
Data Table: Biological Activities of Related Compounds
特性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-11-3-5-12(6-4-11)17(15,16)14-9-2-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZDXFSGDLAAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














